molecular formula C23H29ClFN3O4 B562527 Cisapride-13C,d3 CAS No. 1285970-69-5

Cisapride-13C,d3

Cat. No. B562527
M. Wt: 469.961
InChI Key: DCSUBABJRXZOMT-WNJPBQIDSA-N
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Description

Cisapride-13C,d3 is a specialty product used for proteomics research . It is a high-quality, certified reference material available for purchase online . The chemical name for Cisapride-13C,d3 is rel-4-Amino-5-chloro-N- [1- [ (3R,4S)-3- (4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide-13CD3 .


Molecular Structure Analysis

The molecular formula for Cisapride-13C,d3 is C22(13C)H26D3ClFN3O4 . This indicates that the molecule contains 22 carbon atoms (one of which is the isotope 13C), 26 hydrogen atoms (three of which are the isotope D, or deuterium), one chlorine atom, one fluorine atom, three nitrogen atoms, and four oxygen atoms .

Scientific Research Applications

  • Cisapride in Neonates and Infants : Cisapride has been used to treat neonates and infants with feeding intolerance and gastroesophageal reflux, reflecting the developmental delay in the expression of CYP3A4 activity in this age group (Kearns et al., 2003).

  • Proarrhythmic Effects of Cisapride : Cisapride can have proarrhythmic effects, such as long QT syndrome and ventricular arrhythmias. This is linked to its high affinity block of the human cardiac potassium channel HERG (Rampe et al., 1997).

  • Pharmacokinetics and Efficacy in Gastrointestinal Disorders : Cisapride is effective in improving symptoms in various gastrointestinal disorders, including reflux oesophagitis, non-ulcer dyspepsia, and gastroparesis, possibly by enhancing acetylcholine release in the myenteric plexus of the gut (McCallum et al., 1988; Wiseman & Faulds, 1994).

  • Cisapride Metabolism and Cytochrome P450 Interactions : The metabolism of cisapride involves cytochrome P450 enzymes, particularly CYP3A4, with interactions with various drugs affecting its metabolism (Bohets et al., 2000).

  • Role in Pediatric Gastroesophageal Reflux : Cisapride is effective in treating pediatric gastroesophageal reflux, with specific dosing recommendations and precautions for pediatric patients (Vandenplas et al., 1999).

  • Drug Interactions and Arrhythmias : Knowledge of risk factors for cisapride-associated arrhythmias is essential due to its interactions with other drugs, particularly those inhibiting CYP3A4 (Michalets & Williams, 2000).

  • Effects on Cardiac Action Potential : Cisapride can lengthen the action potential duration in cardiac tissues, contributing to its arrhythmogenic potential (Puisieux et al., 1996).

  • Historical Perspective on Cisapride : The rise and fall of cisapride provide insights into drug development and regulatory aspects, especially concerning its side effects and withdrawal from the market (Quigley, 2011).

  • Cisapride and HERG Potassium Channel : Cisapride inhibits HERG tail currents, suggesting affinity for open and/or inactivated channel states, which is significant for understanding cisapride-induced proarrhythmia (Walker et al., 1999).

  • Cisapride in Children with GERD : Cisapride can cause prolongation of ventricular repolarization in children with GERD, and its proarrhythmia may be exacerbated by medications inhibiting cytochrome P450 3A4 hepatic metabolism (Hill et al., 1998).

Safety And Hazards

Cisapride, the non-isotope-labelled form of Cisapride-13C,d3, has been associated with serious cardiac side-effects, leading to its withdrawal or limited use in many countries . A safety data sheet for cisapride monohydrate, a related compound, indicates that it causes serious eye damage and advises wearing protective clothing and eye protection when handling the substance .

properties

IUPAC Name

4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-(trideuterio(113C)methoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)/t20-,22+/m1/s1/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSUBABJRXZOMT-WNJPBQIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC(=C(C=C1C(=O)N[C@@H]2CCN(C[C@@H]2OC)CCCOC3=CC=C(C=C3)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cisapride-13C,d3

Synthesis routes and methods I

Procedure details

To a solution of 4-amino-5-chloro-2-methoxybenzoic acid (20.2 g) in MIK (250 ml) and triethyl amine (15.3 ml) was slowly dropped ethyl chloroformate (9.6 ml). The reaction mixture was stirred for 30 minutes at room temperature. To the formed mixed anhydride was then added intermediate 2 (28.2 g) and the reaction mixture was stirred for 2 hours at room temperature. Subsequently, the reaction mixture was washed with water (80 ml) and a NaOH solution (6.5% w/v, 50 ml). The organic layer was warmed to 65° C. and methanol (50 ml) and water (8.5 ml) were added. The solution was cooled slowly and stirred for 2 days during which crystallisation occurred, yielding cisapride having a cis/trans ratio higher than 99/1.
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20.2 g
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28.2 g
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15.3 mL
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Synthesis routes and methods II

Procedure details

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Citations

For This Compound
2
Citations
TI King, A Indapurkar, I Tariq, R DePalma… - … of Pharmacological and …, 2022 - Elsevier
ICH S7B recommends screening for hERG channel block using patch clamp recordings to assess a drug's proarrhythmic risk. Block of the hERG channel has been associated with …
Number of citations: 4 www.sciencedirect.com
CA Baron, N Thiebaud, M Ren… - … of Pharmacological and …, 2022 - Elsevier
According to the ICH S7B guideline, drug candidates are screened for hERG block prior to first-in-human testing to predict the likelihood of delayed repolarization associated with a rare, …
Number of citations: 4 www.sciencedirect.com

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